N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]urea
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]urea is a useful research compound. Its molecular formula is C16H11BrCl3N5O and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.92126 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of related compounds, such as 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives, has shown promising antitumor activities. These compounds were synthesized through specific reactions and their structures confirmed via various analytical methods (Ling et al., 2008).
Environmental Impact and Degradation
Studies on related compounds like triclocarban, which shares structural similarities, have provided insights into their environmental presence and degradation mechanisms. A liquid chromatography-electrospray ionization mass spectrometry method developed for triclocarban analysis highlights its widespread use and the need for further scrutiny into its environmental fate and behavior (Halden & Paull, 2004).
Corrosion Inhibition
The corrosion inhibition performance of related 1,3,5-triazinyl urea derivatives for mild steel in acidic conditions has been evaluated. These studies suggest the potential of these compounds in protecting metals against corrosion, indicating a significant application area in materials science (Mistry et al., 2011).
Antimicrobial Properties
Research into the incorporation of azo groups into silatranes with urea linkers has explored their antimicrobial properties. These studies demonstrate the potential of urea derivatives in developing new antimicrobial agents, emphasizing their utility in addressing resistant microbial strains (Singh et al., 2015).
Antidiabetic and Antimicrobial Activities
Synthesis and evaluation of new sulfonyl-urea and thiourea derivatives have been conducted with an emphasis on their antidiabetic and antimicrobial activities. These compounds show promise as therapeutic agents, highlighting the diverse medicinal applications of urea derivatives (Faidallah et al., 2011).
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl3N5O/c17-10-2-4-14(13(20)6-10)22-16(26)23-15-21-8-25(24-15)7-9-1-3-11(18)12(19)5-9/h1-6,8H,7H2,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJZEKXRBTPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC(=N2)NC(=O)NC3=C(C=C(C=C3)Br)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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